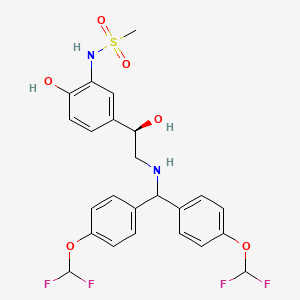

BMS-194449

Übersicht

Beschreibung

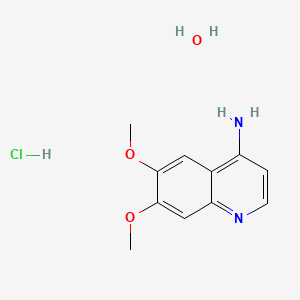

BMS-194449 ist eine chemische Verbindung, die für ihre Rolle als Beta-3-Rezeptoragonist bekannt ist. Die Verbindung hat die Summenformel C24H24F4N2O6S und eine molare Masse von 544,52 .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte :

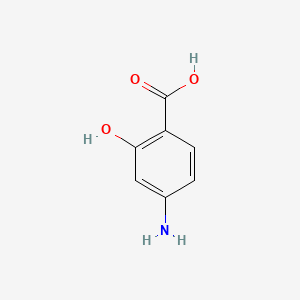

Nitrierung: 4-Hydroxyacetophenon wird mit Kaliumnitrat in kalter Schwefelsäure nitriert, um das 3-Nitroderivat zu erhalten.

Schutz: Das Nitroderivat wird als Benzyläther unter Verwendung von Benzyl bromid in Dimethylformamid geschützt.

Hydrierung: Die Nitrogruppe wird mit Platinoxid zu Anilin reduziert.

Sulfonamidbildung: Das Anilin wird mit Methansulfonylchlorid in Pyridin behandelt, um das Sulfonamid zu bilden.

Bromierung: Das Acetophenon wird mit Kupferbromid in einer siedenden Mischung aus Ethylacetat und Chloroform bromiert.

Asymmetrische Reduktion: Das Keton wird mit Boran in Gegenwart eines chiralen Oxazaborolidins reduziert, um den ®-Alkohol zu erhalten.

Substitution: Die Bromgruppe wird mit Natriumiodid in Aceton gegen eine Iodgruppe ausgetauscht.

Schutz: Die resultierende Verbindung wird mit Triethylsilylchlorid in Gegenwart von Imidazol und Dimethylaminopyridin als Triethylsilyläther geschützt.

Kondensation: Das Iodid wird mit Benzhydrylamin in Gegenwart von Diisopropylethylamin in Tetrahydrofuran kondensiert.

Desilylierung und Hydrogenolyse: Die endgültige Verbindung wird durch Desilylierung mit Tetrabutylammoniumfluorid erhalten, gefolgt von der Hydrogenolyse der Benzyl-Schutzgruppe.

Vorbereitungsmethoden

The synthesis of BMS-194449 involves several steps :

Nitration: 4-Hydroxyacetophenone is nitrated with potassium nitrate in cold sulfuric acid to produce the 3-nitro derivative.

Protection: The nitro derivative is protected as the benzyl ether using benzyl bromide in dimethylformamide.

Hydrogenation: The nitro group is reduced to aniline using platinum oxide.

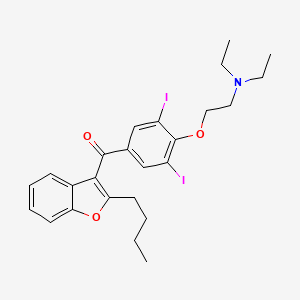

Sulfonamide Formation: The aniline is treated with methanesulfonyl chloride in pyridine to form the sulfonamide.

Bromination: The acetophenone is brominated using copper bromide in a refluxing mixture of ethyl acetate and chloroform.

Asymmetric Reduction: The ketone is reduced with borane in the presence of a chiral oxazaborolidine to produce the ®-alcohol.

Substitution: The bromo group is substituted with an iodo group using sodium iodide in acetone.

Protection: The resulting compound is protected as the triethylsilyl ether using triethylsilyl chloride in the presence of imidazole and dimethylaminopyridine.

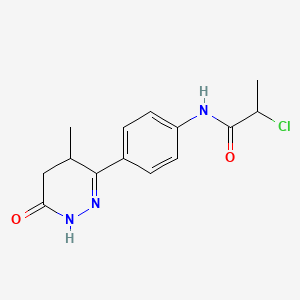

Condensation: The iodide is condensed with benzhydryl amine in the presence of diisopropyl ethylamine in tetrahydrofuran.

Desilylation and Hydrogenolysis: The final compound is obtained by desilylation with tetrabutylammonium fluoride, followed by hydrogenolysis of the benzyl protecting group.

Analyse Chemischer Reaktionen

BMS-194449 unterliegt verschiedenen Arten chemischer Reaktionen :

Oxidation und Reduktion: Die Nitrogruppe wird zu Anilin reduziert, und das Keton wird asymmetrisch zu einem Alkohol reduziert.

Substitution: Die Bromgruppe wird durch eine Iodgruppe ersetzt.

Schutz und Entschützung: Die Verbindung wird als Benzyläther und Triethylsilyläther geschützt, gefolgt von der Entschützung.

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Kaliumnitrat, Schwefelsäure, Benzylbromid, Platinoxid, Methansulfonylchlorid, Kupferbromid, Boran, Natriumiodid, Triethylsilylchlorid, Imidazol, Dimethylaminopyridin, Diisopropylethylamin und Tetrabutylammoniumfluorid .

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Modellverbindung für die Untersuchung von Beta-3-Rezeptoragonisten.

Biologie: Es wird verwendet, um die biologischen Pfade zu untersuchen, die an Beta-3-Rezeptoren beteiligt sind.

Medizin: BMS-194449 wird für sein Potenzial zur Behandlung von Fettleibigkeit und nicht insulinabhängigem Diabetes untersucht.

Industrie: Es wird bei der Entwicklung neuer Therapeutika eingesetzt, die auf Beta-3-Rezeptoren abzielen.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es als Beta-3-Rezeptoragonist wirkt . Es bindet an Beta-3-adrenerge Rezeptoren, die an der Regulation der Energieaufnahme und Lipolyse beteiligt sind. Durch die Aktivierung dieser Rezeptoren fördert this compound den Fettabbau und steigert die Energieaufnahme, was es zu einem potenziellen Therapeutikum für Fettleibigkeit und Diabetes macht .

Wirkmechanismus

BMS-194449 exerts its effects by acting as a beta 3 receptor agonist . It binds to beta 3 adrenergic receptors, which are involved in the regulation of energy expenditure and lipolysis. By activating these receptors, this compound promotes the breakdown of fats and increases energy expenditure, making it a potential therapeutic agent for obesity and diabetes .

Vergleich Mit ähnlichen Verbindungen

BMS-194449 ist unter den Beta-3-Rezeptoragonisten aufgrund seiner spezifischen chemischen Struktur und seiner hohen Selektivität für Beta-3-Rezeptoren einzigartig . Ähnliche Verbindungen sind:

Mirabegron: Ein weiterer Beta-3-Rezeptoragonist, der zur Behandlung von überaktiver Blase eingesetzt wird.

Solabegron: Ein Beta-3-Rezeptoragonist, der für sein Potenzial zur Behandlung des Reizdarmsyndroms untersucht wird.

This compound zeichnet sich durch seine spezifischen Anwendungen in der Fettleibigkeit- und Diabetesforschung sowie durch seine einzigartige Syntheseroute und seine chemischen Eigenschaften aus .

Eigenschaften

IUPAC Name |

N-[5-[(1R)-2-[bis[4-(difluoromethoxy)phenyl]methylamino]-1-hydroxyethyl]-2-hydroxyphenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24F4N2O6S/c1-37(33,34)30-19-12-16(6-11-20(19)31)21(32)13-29-22(14-2-7-17(8-3-14)35-23(25)26)15-4-9-18(10-5-15)36-24(27)28/h2-12,21-24,29-32H,13H2,1H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKHGCVTMAEHRG-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=CC(=C1)C(CNC(C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)OC(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)NC1=C(C=CC(=C1)[C@H](CNC(C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)OC(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24F4N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301108692 | |

| Record name | N-[5-[(1R)-2-[[Bis[4-(difluoromethoxy)phenyl]methyl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301108692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170686-12-1 | |

| Record name | N-[5-[(1R)-2-[[Bis[4-(difluoromethoxy)phenyl]methyl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170686-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BMS-194449 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170686121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[5-[(1R)-2-[[Bis[4-(difluoromethoxy)phenyl]methyl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301108692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMS-194449 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93ZDV2P17I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

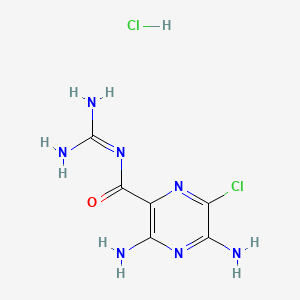

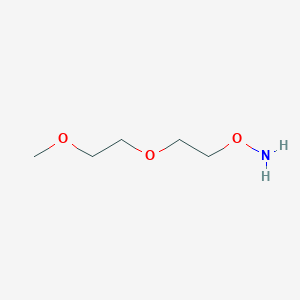

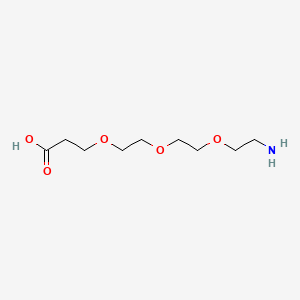

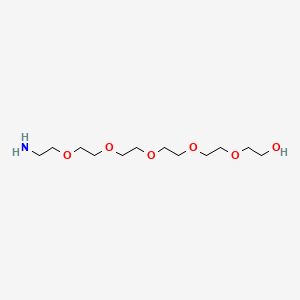

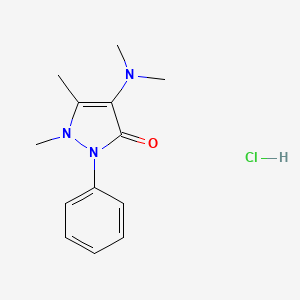

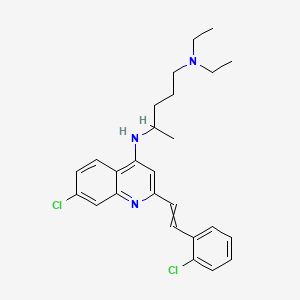

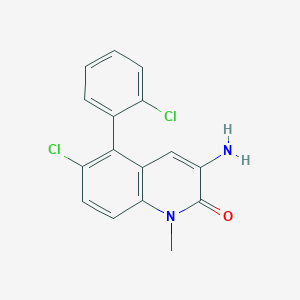

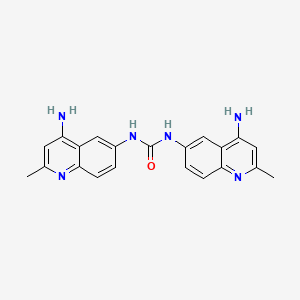

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.